N-(4-aminobutyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminobutyl)-2-chloroacetamide is an organic compound that features a chloroacetamide group attached to a 4-aminobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminobutyl)-2-chloroacetamide typically involves the reaction of 4-aminobutylamine with chloroacetyl chloride. The reaction is carried out in an inert atmosphere, often under cooling conditions to control the exothermic nature of the reaction. The general reaction scheme is as follows:
4-aminobutylamine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminobutyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: N-(4-aminobutyl)-2-substituted acetamides.
Oxidation: Corresponding imines or nitriles.
Reduction: Secondary amines.
Hydrolysis: 4-aminobutylamine and chloroacetic acid.
Scientific Research Applications
N-(4-aminobutyl)-2-chloroacetamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-aminobutyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminobutyl)acetamide: Lacks the chloro group, making it less reactive in substitution reactions.
N-(2-chloroethyl)-2-chloroacetamide: Contains a different alkyl chain, leading to different reactivity and biological properties.
N-(4-aminobutyl)-N-ethylisoluminol: Used in chemiluminescence applications, highlighting its unique properties compared to N-(4-aminobutyl)-2-chloroacetamide.
Uniqueness
This compound is unique due to the presence of both an amine and a chloroacetamide group, allowing it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with biological molecules makes it a valuable tool in biochemical research and potential therapeutic applications.
Properties
Molecular Formula |
C6H13ClN2O |
---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
N-(4-aminobutyl)-2-chloroacetamide |
InChI |
InChI=1S/C6H13ClN2O/c7-5-6(10)9-4-2-1-3-8/h1-5,8H2,(H,9,10) |
InChI Key |
QSRSKRFYIHJRDU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)CCl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.